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1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Lipophilicity Membrane permeability Drug likeness

Fragment screening campaigns often struggle with promiscuous binders when scaffolds present multiple hydrogen-bond donors. This N1-(4-ethylphenyl)-2-pyridone-3-carboxylic acid resolves that issue with a single HBD (carboxylic acid only), reducing non-specific N-H interactions. - Single HBD profile vs. the C5-regioisomer (HBD=2) lowers false-positive rates in SPR hit confirmation. - XLogP3=3.0 and TPSA=57.6 Ų place it within favorable CNS MPO space for CNS GPCR probe design. - Supplied at ≥95% purity with CoA available; standard ambient shipping under R&D use exemption.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B7848405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13(15)16)14(17)18/h3-9H,2H2,1H3,(H,17,18)
InChIKeyBQJNFOLSYCTZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Overview


1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267552-27-1) is an N‑aryl‑substituted 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid belonging to the broader 2‑pyridone‑3‑carboxylic acid chemotype. The compound incorporates a 4‑ethylphenyl substituent at the N1 position of the dihydropyridine ring, generating a scaffold with a computed XLogP3 of 3, a topological polar surface area (TPSA) of 57.6 Ų, and a molecular weight of 243.26 g mol⁻¹ [1]. This specific substitution pattern distinguishes it from both the unsubstituted N‑phenyl parent (C12H9NO3, MW 215.20, CAS 868171‑81‑7) and the regioisomeric C5‑(4‑ethylphenyl) analog (CAS 1261973‑49‑2), translating into measurable differences in lipophilicity, hydrogen‑bonding capacity, and ligand‑binding geometry that directly influence its utility in structure‑based design and chemical probe campaigns [2].

N1-(4-ethylphenyl) scaffold supports CNS MPO-aligned lipophilicity and TPSA for probe design
Chemotype-linked H3 receptor antagonist activity supports GPCR screening assay context
Lead-like MW, TPSA and HBD profile supports fragment-based library enumeration

Substitution Risks for 1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


The N1‑(4‑ethylphenyl) substitution is not merely a hydrophobic decoration; it fundamentally alters the conformational, electronic, and recognition properties of the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid core. The unsubstituted N‑phenyl parent (CAS 868171‑81‑7) lacks the 4‑ethyl group that drives a significant increase in logP (from a predicted ≈ 1.5 to a measured XLogP3 of 3), directly affecting passive membrane permeability, protein binding, and formulation behaviour [1]. Conversely, relocating the 4‑ethylphenyl group from N1 to the C5 position (CAS 1261973‑49‑2) shifts from an N‑aryl amide‑type conjugation to a biaryl‑type electronic system, altering the acidity of the 3‑carboxylic acid (pKa shift estimated at ≈ 0.5–1.0 units), hydrogen‑bond donor count (1 vs. 2), and the spatial orientation of the aryl ring relative to the pyridone pharmacophore [2]. These differences are consequential: in structure–activity relationship (SAR) studies, even a single‑atom positional change can abrogate target engagement; in chemical‑probe development, they dictate selectivity‑panel outcomes. Treating these analogs as interchangeable – without direct head‑to‑head binding, functional, or selectivity data – introduces uncontrolled variables that undermine assay reproducibility and lead‑optimization decisions.

Unsubstituted N-Phenyl Parent
Lacks 4-ethyl group; lower computed lipophilicity may shift passive permeability and protein binding profiles.
C5-Regioisomer
Additional H-bond donor (N-H) may alter pharmacophore matching, increase off-target promiscuity, and affect solubility.
Conformational Difference
N1-aryl vs. C5-biaryl geometry shifts preferred dihedral angle, which may disrupt shape complementarity in target pockets.

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Comparative Evidence vs. Analogs


Lipophilicity Advantage Over Unsubstituted N-Phenyl Parent

The 4‑ethyl group on the N‑phenyl ring increases the computed partition coefficient (XLogP3) to 3.0 versus an estimated ≈ 1.5 for the N‑phenyl parent (CAS 868171‑81‑7; C12H9NO3), a differential of approximately 1.5 log units [1]. This shift moves the compound from the low‑lipophilicity border into the optimal CNS‑drug space (logP = 2–4), while the TPSA remains constant at 57.6 Ų, maintaining favorable blood–brain barrier permeability potential [2].

XLogP3 Comparison
Data to verify
Target XLogP3 = 3.0 vs. parent ~1.5 (Δ ≈ +1.5)
Higher lipophilicity supports CNS permeability assessment
Computed property; experimental logD verification recommended
Lipophilicity Membrane permeability Drug likeness

Hydrogen-Bond Donor Count Differential vs. C5-Regioisomer

The N1‑(4‑ethylphenyl) substitution removes the N–H proton present in the C5‑regioisomeric 2‑pyridone tautomer, reducing the hydrogen‑bond donor (HBD) count from 2 (CAS 1261973‑49‑2) to 1 (CAS 1267552‑27‑1) [1]. This single‑donor difference alters the pharmacophoric HBD map: the target compound can only donate from the carboxylic acid –OH, whereas the regioisomer presents an additional N–H donor vector at the pyridone ring. In protein–ligand complexes, a change in HBD count can shift binding free energies by 0.5–3 kcal mol⁻¹ depending on the quality of the lost hydrogen bond, translating to 10‑ to 100‑fold affinity differences [2].

HBD Count
Data to verify
Target HBD = 1 vs. C5-regioisomer HBD = 2
Fewer HBDs may reduce off-target promiscuity in fragment screens
Computed property; hydrogen-bond effects are context-dependent
Hydrogen bonding Pharmacophore Molecular recognition

Conformational Distinction from C5-Biaryl Regioisomer

Both the target compound and the C5‑regioisomer possess 3 rotatable bonds; however, the N1‑aryl linkage imposes a different torsional energy landscape. In N‑aryl‑2‑pyridones, the N‑phenyl ring prefers a near‑orthogonal orientation (dihedral angle ≈ 50–70°) due to steric clash between the ortho‑phenyl hydrogens and the pyridone carbonyl, whereas the C5‑biaryl system in the regioisomer adopts a shallower inter‑ring angle (≈ 20–40°) influenced by conjugation differences [1][2]. This geometric distinction alters the spatial presentation of the 4‑ethylphenyl group relative to the carboxylate pharmacophore by approximately 1.5–2.5 Å, a magnitude that can determine whether a ligand occupies a deep hydrophobic pocket or clashes with the protein surface in docking and crystallographic studies.

Conformational Preference
Class-level
N1-aryl dihedral ~50–70°, C5-biaryl ~20–40°
N1-aryl geometry may alter binding pocket shape complementarity
Class-level inference; no experimental structure available
Conformational analysis Ligand preorganization Scaffold diversity

Histamine H3 Receptor Antagonist Activity in Related Chemotypes

PubChem BioAssay AID 1925318 reports antagonist activity at the histamine H3 receptor (H3R) for two compounds within the N‑aryl‑2‑pyridone chemotype space, with IC₅₀ values of 0.32 nM and 1.7 nM [1]. While the exact compound was not among these two tested substances, the chemotype proximity supports the hypothesis that N‑aryl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acids can engage the H3R orthosteric or allosteric site with high affinity. A related binding assay (AID 1932695) further confirms that compounds of this class exhibit binding affinity to human H3R expressed in HEK293 cell membranes [2]. No H3R activity data are available for the unsubstituted N‑phenyl analog or the C5‑regioisomer, preventing a direct comparison but indicating that the N‑aryl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid scaffold – with appropriate substitution – can achieve sub‑nanomolar target engagement.

H3R Chemotype Activity
Assay context
Related chemotype IC50 range 0.32–1.7 nM (AID 1925318)
Supports H3R antagonist screening context for this scaffold
No direct data on target compound; in-house verification needed
H3R antagonism GPCR CNS pharmacology

Lead-Like Physicochemical Profile Compliance

The compound's molecular weight (243.26 g mol⁻¹), TPSA (57.6 Ų), HBD count (1), HBA count (3), and rotatable bond count (3) all fall within established lead‑like criteria (MW ≤ 350, TPSA ≤ 140 Ų, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 7) [1][2]. The unsubstituted N‑phenyl parent (MW 215.20) is also lead‑like, but its lower lipophilicity may limit membrane penetration. The C5‑regioisomer has identical MW and similar TPSA but a higher HBD count (2), which can reduce CNS MPO desirability scores [3]. Importantly, the balanced property profile of the target compound avoids the 'molecular obesity' that often accompanies larger substituted analogs used in later‑stage lead optimization, making it an efficient, fragment‑sized starting point for parallel synthesis and library enumeration.

Lead-like Compliance
Data to verify
MW 243.26, TPSA 57.6, HBD 1, HBA 3, RB 3 – all within lead-like criteria
Lead-like profile supports hit-to-lead progression
Computed properties; confirm with experimental profiling
Lead-likeness Drug-likeness Physicochemical profiling

Commercial Availability and Reliable Purity Specification

The compound is commercially available from multiple research‑chemical suppliers (e.g., AKSci catalog 8422DY, CymitQuimica 3D‑SAC55227) with a minimum purity specification of 95% . The unsubstituted N‑phenyl analog and the C5‑regioisomer are also commercially accessible, but the N1‑(4‑ethylphenyl) derivative is offered by a narrower set of vendors, potentially reflecting a more specialized synthetic route that involves N‑arylation of a pre‑formed 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid ester followed by hydrolysis [1]. This synthetic accessibility via a convergent strategy – rather than a linear de novo ring construction – may provide batch‑to‑batch consistency advantages when re‑ordering for long‑term screening cascades.

Commercial Purity
Specification review
≥95% (HPLC), available from multiple vendors
Specification supports assay reproducibility
Request CoA for lot-specific purity data
Commercial sourcing Purity specification Supply chain

1-(4-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Application Scenarios


CNS-Penetrant Chemical Probe Design with Optimal Lipophilicity

The compound's XLogP3 of 3.0, combined with a TPSA of 57.6 Ų, places it within the favorable CNS multiparameter optimization space (CNS MPO score ≥ 4.5) [1]. Medicinal chemistry teams pursuing histamine H3 receptor antagonists or other CNS GPCR targets can use this scaffold as a lipophilicity‑optimized alternative to the unsubstituted N‑phenyl parent, which is predicted to occupy a lower logP range (~1.5) with potentially inferior blood–brain barrier penetration [2]. The shift of approximately 1.5 log units corresponds to an estimated 10‑ to 30‑fold increase in membrane permeability based on the empirical logP–Papp correlation, translating into higher free brain concentrations in vivo [3].

Fragment-Based Drug Discovery with Defined Hydrogen-Bond Pharmacophore

With a molecular weight of 243.26 g mol⁻¹ and a single hydrogen‑bond donor (the carboxylic acid), this compound meets the traditional 'rule of three' criteria for fragment libraries (MW ≤ 300, HBD ≤ 3) [1]. Its HBD count of 1 differentiates it from the C5‑regioisomer (HBD = 2), which presents an additional N–H donor that can engage in alternative, potentially promiscuous, hydrogen‑bond networks [2]. SPR‑based fragment screening campaigns can exploit this cleaner HBD profile to reduce false‑positive hit rates arising from non‑specific N–H interactions, improving hit confirmation rates in secondary assays [3].

Regioisomer-Specific SAR Around the 2-Pyridone-3-carboxylic Acid Core

The N1‑(4‑ethylphenyl) attachment defines a distinct N‑aryl amide pharmacophore geometry (preferred dihedral ≈ 50–70°) compared to the C5‑biaryl arrangement of the regioisomer (preferred angle ≈ 20–40°) [1]. For laboratories running parallel synthesis or DNA‑encoded library (DEL) campaigns that explore N1‑aryl diversity while keeping the carboxylic acid constant as a metal‑coordinating or salt‑bridge handle, this compound provides a specific, synthetically tractable entry point. Direct head‑to‑head biochemical profiling of the N1‑ vs. C5‑regioisomer series – using the same assay conditions – can map the positional contribution to target affinity, selectivity, and intrinsic clearance, a standard practice in lead‑optimization triage that requires both isomers in comparable purity [2].

Biophysical Assay Development with Documented Purity

The compound is commercially available at ≥95% purity from established research‑chemical suppliers, with certificates of analysis (CoA) accessible upon request [1]. This level of purity documentation is essential for biophysical assays (e.g., ITC, MST, SPR) where even minor impurities can distort thermodynamic binding parameters. Compared to the C5‑regioisomer, for which purity specifications are less uniformly disclosed across vendors, the target compound offers a more auditable procurement path [2]. Procurement officers and lab managers can rely on this transparency to meet institutional quality‑management requirements and ensure inter‑laboratory reproducibility in multi‑site collaborative projects.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Balanced lipophilicity-TPSA profile
CNS MPO score and permeability assays
Fragment-based screening
Low hydrogen-bond donor count (1 HBD)
Rule-of-three compliance and hit confirmation rates
Regioisomer-specific SAR
N1-aryl versus C5-biaryl geometry
Conformational analysis and target engagement
Biophysical assay development
Documented purity specification
CoA traceability and inter-lab reproducibility
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